Aluminum telluride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

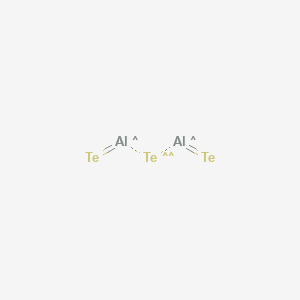

Aluminum telluride is an inorganic compound composed of aluminum and tellurium with the chemical formula Al2Te3. It is a dark grey to black solid that is highly sensitive to air and moisture. This compound is known for its semiconductor properties and has a band gap of approximately 2.4 eV .

Preparation Methods

Aluminum telluride can be synthesized through several methods. One common approach involves the direct combination of aluminum metal with elemental tellurium at high temperatures, typically around 1,000°C . The reaction is as follows: [ 2 \text{Al} + 3 \text{Te} \rightarrow \text{Al}_2\text{Te}_3 ]

Other methods include chemical vapor deposition and electrodeposition, which are used to produce high-quality this compound films and nanostructures . These methods are particularly useful for industrial applications where precise control over the material’s properties is required.

Chemical Reactions Analysis

Aluminum telluride undergoes various chemical reactions, including oxidation, reduction, and substitution. In the presence of moisture, it decomposes to form aluminum hydroxide and hydrogen telluride: [ \text{Al}_2\text{Te}_3 + 6 \text{H}_2\text{O} \rightarrow 2 \text{Al(OH)}_3 + 3 \text{H}_2\text{Te} ]

It can also react with hydrogen chloride to produce hydrogen telluride and aluminum chloride: [ \text{Al}_2\text{Te}_3 + 6 \text{HCl} \rightarrow 3 \text{H}_2\text{Te} + 2 \text{AlCl}_3 ]

These reactions highlight the compound’s reactivity with acids and water, making it essential to handle this compound under inert or dry conditions .

Scientific Research Applications

Aluminum telluride has several scientific research applications, particularly in the fields of chemistry, materials science, and electronics. Its semiconductor properties make it valuable for use in electronic devices, including transistors and photovoltaic cells . Additionally, this compound is used in the synthesis of hydrogen telluride, which has applications in chemical vapor deposition processes .

In recent years, research has focused on the development of two-dimensional this compound nanostructures for use in high-performance electrode materials for batteries and supercapacitors . These nanostructures exhibit excellent electrical conductivity and stability, making them promising candidates for energy storage applications .

Mechanism of Action

The mechanism of action of aluminum telluride in electronic applications is primarily based on its semiconductor properties. The compound’s band gap allows it to conduct electricity under specific conditions, making it suitable for use in transistors and other electronic components . In energy storage applications, this compound nanostructures facilitate the efficient transfer of electrons, enhancing the performance of batteries and supercapacitors .

Comparison with Similar Compounds

Aluminum telluride is part of the broader family of aluminum chalcogenides, which includes aluminum sulfide (Al2S3) and aluminum selenide (Al2Se3). Compared to these compounds, this compound has a higher atomic weight and a larger band gap, which can influence its electrical and optical properties .

While aluminum sulfide and aluminum selenide are also used in various electronic and industrial applications, this compound’s unique properties make it particularly valuable for specific high-performance applications, such as advanced semiconductor devices and energy storage systems .

Properties

InChI |

InChI=1S/2Al.3Te |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETRTUZSQWNRQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al]=[Te].[Al]=[Te].[Te] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Te3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Black solid; [Pfaltz and Bauer MSDS] |

Source

|

| Record name | Aluminum telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20200 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12043-29-7 |

Source

|

| Record name | Aluminum telluride (Al2Te3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.